3-Oxo Rosuvastatin Sodium Salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

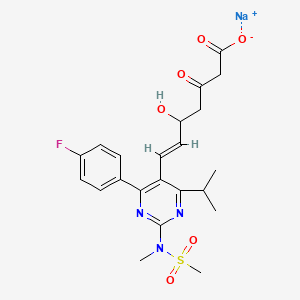

3-Oxo Rosuvastatin Sodium Salt is a derivative of Rosuvastatin, a statin medication widely used to lower cholesterol levels and reduce the risk of cardiovascular diseases. This compound is characterized by its molecular formula C22H25FN3NaO6S and is known for its high potency in inhibiting the enzyme HMG-CoA reductase, which plays a crucial role in cholesterol biosynthesis .

準備方法

Synthetic Routes and Reaction Conditions

The preparation of 3-Oxo Rosuvastatin Sodium Salt involves several synthetic steps. One common method includes the early introduction of the correct absolute stereochemistry at C-5 (S) of the Rosuvastatin side chain, followed by regioselective chain extension using novel side chain building blocks . This process ensures high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound typically involves scalable and economically viable processes. These methods often include the use of intermediates that are prepared through clean and efficient chemical reactions, ensuring high yields and minimal by-products .

化学反応の分析

Types of Reactions

3-Oxo Rosuvastatin Sodium Salt undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary but often involve controlled temperatures and pH levels to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

科学的研究の応用

Pharmacological Properties

3-Oxo Rosuvastatin Sodium Salt functions as an HMG-CoA reductase inhibitor, which is crucial in lowering cholesterol levels. Its mechanism of action involves:

- Inhibition of Cholesterol Synthesis : By blocking the HMG-CoA reductase enzyme, it decreases cholesterol biosynthesis in the liver, thereby reducing plasma cholesterol levels .

- Pleiotropic Effects : In addition to lipid-lowering properties, it exhibits anti-inflammatory and antioxidant effects, improving endothelial function and reducing the risk of cardiovascular events .

Clinical Applications

The primary clinical applications of this compound include:

- Hyperlipidemia Treatment : It is indicated for managing conditions like hypercholesterolemia and dyslipidemia when diet and exercise alone are insufficient .

- Cardiovascular Disease Prevention : The compound is used to prevent major cardiovascular events in high-risk patients .

Table 1: Clinical Indications of this compound

| Condition | Description |

|---|---|

| Hypercholesterolemia | Elevated levels of cholesterol in the blood. |

| Dyslipidemia | Abnormal levels of lipids (fats) in the blood. |

| Cardiovascular Disease Prevention | Reduces risk factors for heart attacks and strokes in at-risk populations. |

Research Findings

Several studies have documented the efficacy of this compound in clinical settings:

- JUPITER Trial : This landmark study demonstrated that rosuvastatin significantly reduced LDL-C levels by 50% and lowered high-sensitivity C-reactive protein (hsCRP) levels, indicating reduced inflammation . The trial also reported a 17% reduction in triglycerides.

- STELLAR Study : Compared rosuvastatin with other statins across various doses. Results indicated superior LDL-C reduction with rosuvastatin compared to atorvastatin and simvastatin .

Table 2: Summary of Key Clinical Trials

| Study Name | Year | Findings |

|---|---|---|

| JUPITER | 2008 | 50% reduction in LDL-C; significant decrease in hsCRP. |

| STELLAR | 2009 | Superior LDL-C reduction compared to atorvastatin/simvastatin. |

Toxicity and Safety Profile

The safety profile of this compound has been extensively evaluated:

- Adverse Effects : Common side effects include muscle pain, liver enzyme elevations, and gastrointestinal disturbances. Serious adverse effects are rare but can include rhabdomyolysis .

- Toxicity Studies : Preclinical studies have assessed its toxicity profile, indicating a favorable safety margin when used within therapeutic doses .

作用機序

The primary mechanism of action of 3-Oxo Rosuvastatin Sodium Salt involves the inhibition of the enzyme HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis. By inhibiting this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the bloodstream .

類似化合物との比較

Similar Compounds

Atorvastatin: Another potent statin used to lower cholesterol levels.

Simvastatin: A statin with a similar mechanism of action but different pharmacokinetic properties.

Pravastatin: Known for its hydrophilic nature and lower risk of drug interactions.

Uniqueness

3-Oxo Rosuvastatin Sodium Salt is unique due to its high potency and specific inhibition of HMG-CoA reductase. Compared to other statins, it has a higher affinity for the enzyme and a longer half-life, making it more effective in reducing cholesterol levels .

生物活性

3-Oxo Rosuvastatin Sodium Salt is a derivative of rosuvastatin, a widely used statin for cholesterol management. This compound has garnered attention for its potential biological activities beyond lipid-lowering effects, including neuroprotective properties and mechanisms involving oxidative stress modulation. This article explores the biological activity of this compound, highlighting relevant research findings, mechanisms of action, and case studies.

Chemical Structure and Properties

This compound has the chemical formula C22H25FN3NaO6S. Its structure includes a fluorophenyl group and a piperazine ring, which contribute to its pharmacological properties. The compound exhibits solubility in water due to the sodium salt form, enhancing its bioavailability.

The biological activity of this compound is primarily attributed to its ability to inhibit HMG-CoA reductase, the enzyme responsible for cholesterol synthesis. Additionally, recent studies have revealed several other mechanisms:

- Nrf2 Activation : Research indicates that rosuvastatin can activate the Nrf2-ARE pathway, which plays a crucial role in cellular defense against oxidative stress. This activation leads to the upregulation of antioxidant enzymes, thereby reducing oxidative damage in cells .

- Neuroprotective Effects : In animal models, rosuvastatin has shown potential in improving cognitive function by reducing oxidative markers and inhibiting apoptosis in neurons exposed to high-salt and cholesterol diets .

- Anti-inflammatory Properties : Statins are known to exert anti-inflammatory effects by modulating various signaling pathways, including NF-κB, which is involved in the inflammatory response .

Case Study: Cognitive Impairment

A study investigated the effects of rosuvastatin on cognitive impairment induced by a high-salt and cholesterol diet (HSCD) in rats. The results indicated that treatment with rosuvastatin significantly improved cognitive performance and reduced oxidative stress markers. Key findings included:

- Improvement in Neurobehavioral Tests : Rats treated with rosuvastatin showed enhanced performance in memory tests compared to control groups.

- Biochemical Analysis : There was a significant reduction in malondialdehyde (MDA) levels, a marker of oxidative stress, alongside increased levels of glutathione (GSH), an important antioxidant .

Table 1: Experimental Groups and Treatments

| Group | Treatment | Dosage |

|---|---|---|

| NC | Normal Control | - |

| TC | Toxic Control (HSCD) | - |

| RSV5 | HSCD + Rosuvastatin | 5 mg/kg |

| RSV10 | HSCD + Rosuvastatin | 10 mg/kg |

| RSV15 | HSCD + Rosuvastatin | 15 mg/kg |

| PCT200 | HSCD + Piracetam | 200 mg/kg |

Comparative Biological Activity

Comparative studies between this compound and other statins reveal its unique profile:

- Efficacy Against Oxidative Stress : 3-Oxo Rosuvastatin exhibits superior efficacy in reducing reactive oxygen species (ROS) compared to atorvastatin and simvastatin .

- Neuroprotective Effects : Unlike some statins that primarily target cholesterol levels, 3-Oxo Rosuvastatin shows promise in neuroprotection through mechanisms that involve reducing inflammation and apoptosis in neuronal cells .

特性

IUPAC Name |

sodium;(E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O6S.Na/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h5-10,13,16,27H,11-12H2,1-4H3,(H,29,30);/q;+1/p-1/b10-9+; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWAYYPMZFQZZHA-RRABGKBLSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C=CC(CC(=O)CC(=O)[O-])O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NC(=NC(=C1/C=C/C(CC(=O)CC(=O)[O-])O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25FN3NaO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。